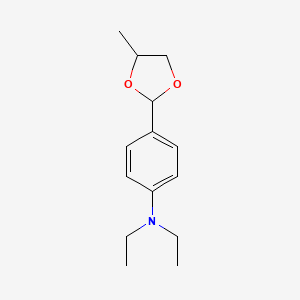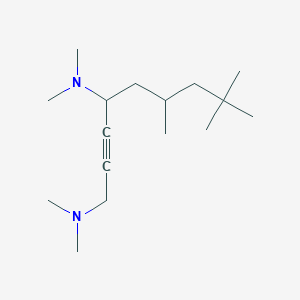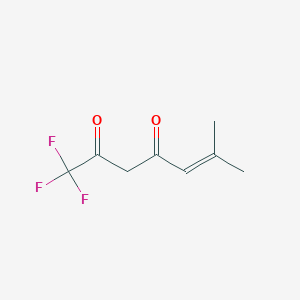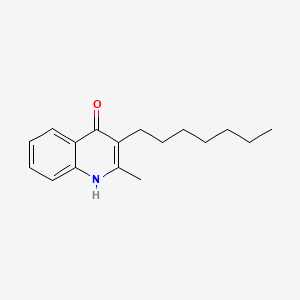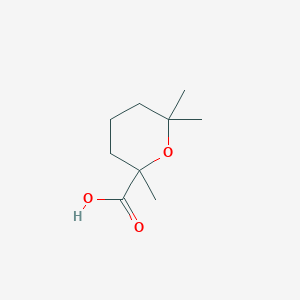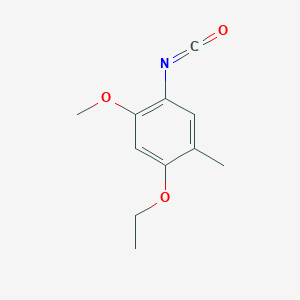![molecular formula C14H24ClN5O2S B13993987 8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride CAS No. 7505-57-9](/img/structure/B13993987.png)
8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a purine base with specific substituents that contribute to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the diethylaminoethylsulfanyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to produce the compound in bulk quantities. The use of automated systems and advanced analytical methods ensures consistency and quality in the final product.
化学反応の分析
Types of Reactions
8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is utilized in the development of new materials, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved often include signal transduction, metabolic processes, and cellular responses, which contribute to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 8-[2-(Diethylamino)ethylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
- 8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Uniqueness
Compared to similar compounds, 8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride stands out due to its specific substituents and molecular configuration
特性
CAS番号 |
7505-57-9 |
|---|---|
分子式 |
C14H24ClN5O2S |
分子量 |
361.9 g/mol |
IUPAC名 |
8-[2-(diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H23N5O2S.ClH/c1-6-19(7-2)8-9-22-13-15-10-11(16(13)3)17(4)14(21)18(5)12(10)20;/h6-9H2,1-5H3;1H |
InChIキー |
PYZCZLGKSKTLKO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCSC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
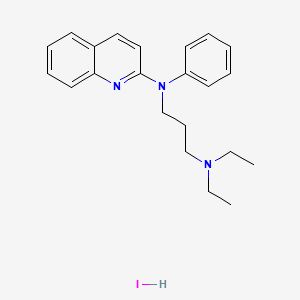
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)

